molecular formula C30H23NO3 B312794 3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one

3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one

Cat. No.: B312794
M. Wt: 445.5 g/mol
InChI Key: MZFOUAQJNBRGEQ-UHFFFAOYSA-N
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Description

3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one is a complex organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This compound is characterized by its multiple phenyl groups and an acetyl-substituted phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazine Ring: This can be achieved through the cyclization of appropriate precursors, such as phenyl-substituted amines and aldehydes, under acidic or basic conditions.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Acetylation: The acetyl group can be added using acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,5,6-Triphenyl-2,3-dihydro-4H-1,3-oxazine-4-one: Lacks the acetyl group.

    3-(4-Acetylphenyl)-2,3-dihydro-4H-1,3-oxazine-4-one: Lacks the triphenyl substitution.

Uniqueness

The presence of both triphenyl and acetylphenyl groups in 3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from similar compounds.

Properties

Molecular Formula

C30H23NO3

Molecular Weight

445.5 g/mol

IUPAC Name

3-(4-acetylphenyl)-2,5,6-triphenyl-2H-1,3-oxazin-4-one

InChI

InChI=1S/C30H23NO3/c1-21(32)22-17-19-26(20-18-22)31-29(33)27(23-11-5-2-6-12-23)28(24-13-7-3-8-14-24)34-30(31)25-15-9-4-10-16-25/h2-20,30H,1H3

InChI Key

MZFOUAQJNBRGEQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2C(OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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